molecular formula C26H20N2O8 B15150657 2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate

2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate

Cat. No.: B15150657
M. Wt: 488.4 g/mol
InChI Key: GZWCOAIBKJLLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the 4-nitrophenyl ester: This step involves the reaction of 4-nitrophenol with a suitable acylating agent, such as 4-nitrobenzoyl chloride, in the presence of a base like pyridine.

    Coupling with the phenylpyrrolidine derivative: The 4-nitrophenyl ester is then reacted with a phenylpyrrolidine derivative, such as 1-phenylpyrrolidine-3-carboxylic acid, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Formation of the final product: The intermediate product is further reacted with 2-oxoethyl bromide in the presence of a base like potassium carbonate to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, bases like sodium hydroxide.

Major Products Formed

    Reduction of nitro group: 2-(4-{[(4-Aminophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate.

    Reduction of carbonyl groups: Corresponding alcohol derivatives.

    Substitution reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as enhanced mechanical strength or conductivity.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular uptake mechanisms.

    Industrial Applications: The compound can be used in the development of new catalysts or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenylpyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects by interacting with specific molecular targets, such as enzymes

Properties

Molecular Formula

C26H20N2O8

Molecular Weight

488.4 g/mol

IUPAC Name

[2-[4-(4-nitrobenzoyl)oxyphenyl]-2-oxoethyl] 5-oxo-1-phenylpyrrolidine-3-carboxylate

InChI

InChI=1S/C26H20N2O8/c29-23(16-35-25(31)19-14-24(30)27(15-19)20-4-2-1-3-5-20)17-8-12-22(13-9-17)36-26(32)18-6-10-21(11-7-18)28(33)34/h1-13,19H,14-16H2

InChI Key

GZWCOAIBKJLLMH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.